molecular formula C10H16O4 B14674817 Diethyl prop-1-en-2-ylpropanedioate CAS No. 38806-12-1

Diethyl prop-1-en-2-ylpropanedioate

Cat. No.: B14674817
CAS No.: 38806-12-1
M. Wt: 200.23 g/mol
InChI Key: HMVGQYOAXPORIW-UHFFFAOYSA-N
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Description

Diethyl prop-1-en-2-ylpropanedioate (CAS: Not explicitly provided in evidence) is a diester derivative of propanedioic acid (malonic acid), featuring an α,β-unsaturated enol ester moiety. Its structure comprises two ethyl ester groups attached to a propanedioate backbone, with a prop-1-en-2-yl substituent introducing unsaturation.

Properties

IUPAC Name

diethyl 2-prop-1-en-2-ylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h8H,3,5-6H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVGQYOAXPORIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299060
Record name diethyl prop-1-en-2-ylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38806-12-1
Record name NSC127867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl prop-1-en-2-ylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl prop-1-en-2-ylpropanedioate can be synthesized through the alkylation of diethyl malonate with allyl bromide. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with allyl bromide to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl prop-1-en-2-ylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol, alkyl halides.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heat in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

Diethyl prop-1-en-2-ylpropanedioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl prop-1-en-2-ylpropanedioate involves its reactivity as an enolate ion. The enolate ion can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is exploited in numerous synthetic transformations, including alkylation, acylation, and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate .

Comparison with Similar Compounds

Diethyl Succinate

Structure : Diethyl succinate (CAS 123-25-1) is a saturated diester of succinic acid (HOOC-(CH₂)₂-COOH) with ethyl groups replacing the carboxylic hydrogens.
Key Differences :

  • Backbone Saturation: Diethyl succinate lacks the α,β-unsaturated enol ester group present in Diethyl prop-1-en-2-ylpropanedioate, rendering it less reactive toward nucleophilic additions.
  • Physical Properties :
Property Diethyl Succinate This compound (Inferred)
Boiling Point ~80°C Likely higher (due to increased conjugation)
Solubility Miscible in organic solvents, limited in water Similar solubility, but reduced polarity due to unsaturated group
Stability Stable under ambient conditions May undergo [4π] electrocyclic reactions or dimerization

Applications : Diethyl succinate is widely used as a flavoring agent (FEMA 2377) and solvent, whereas the unsaturated analog may serve specialized roles in synthesis, such as forming heterocycles via cycloadditions .

α,β-Unsaturated Ketones (e.g., (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one)

Structure : This compound (from ) features an α,β-unsaturated ketone linked to an indole moiety.
Key Differences :

  • Reactive Group: The enone system in α,β-unsaturated ketones is more polarized than the enol ester in this compound, leading to higher electrophilicity and reactivity in Michael additions .
  • Synthetic Utility : While α,β-unsaturated ketones are intermediates in anticancer drug synthesis (e.g., ), the diester structure of this compound may favor polymerization or ester-exchange reactions under basic conditions.

Propanedioate Derivatives (e.g., Ethyl Propionylmalonate)

Hypothetical Comparison :

  • Hydrogen Bonding : Unlike succinate derivatives, the unsaturated ester may exhibit reduced hydrogen-bonding capacity, impacting crystallinity and solubility (cf. on hydrogen-bonding patterns in crystals) .

Research Findings and Data Gaps

  • Thermal Stability : The unsaturated ester may exhibit lower thermal stability than diethyl succinate due to possible retro-Diels-Alder pathways.
  • Spectroscopic Data : Absent in evidence, but IR and NMR spectra would show characteristic ester C=O (~1740 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) stretches.

Q & A

Q. How can researchers validate the purity of this compound batches?

  • Methodological Answer :
  • Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, O % within ±0.3% theoretical).
  • Perform Karl Fischer titration to quantify residual moisture (<0.1%).
  • Cross-check with 2D NMR (HSQC, HMBC) to detect trace impurities .

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